Céftezole

Vue d'ensemble

Description

Ceftezole est un antibiotique céphalosporine de première génération semi-synthétique. Il est connu pour sa capacité à se lier et à inactiver les protéines de liaison à la pénicilline (PBP) situées sur la membrane interne de la paroi cellulaire bactérienne. Ces PBP sont des enzymes cruciales impliquées dans les étapes terminales de l'assemblage de la paroi cellulaire bactérienne et dans le remodelage de la paroi cellulaire pendant la croissance et la division. En inactivant les PBP, le céftézole interfère avec la liaison croisée des chaînes de peptidoglycane nécessaires à la résistance et à la rigidité de la paroi cellulaire bactérienne, ce qui entraîne un affaiblissement de la paroi cellulaire bactérienne et provoque la lyse cellulaire .

Applications De Recherche Scientifique

Ceftezole has a wide range of scientific research applications. It is used as an α-glucosidase inhibitor with in vivo anti-diabetic activity. In in vitro α-glucosidase assays, ceftezole has been shown to be a reversible, non-competitive inhibitor of yeast α-glucosidase. In an in vivo streptozotocin-induced mouse model, ceftezole treatment resulted in a significant decrease in blood glucose levels. These findings suggest that ceftezole may be a clinically useful anti-diabetic compound .

Mécanisme D'action

Target of Action

Ceftezole, a semisynthetic first-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

Ceftezole interacts with its targets by binding to and inactivating the PBPs . The inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains, which are necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and ultimately leads to cell lysis .

Biochemical Pathways

It is known that the drug’s action on pbps disrupts the synthesis of the bacterial cell wall, leading to cell lysis .

Pharmacokinetics

The pharmacokinetics of Ceftezole were studied in patients with normal and impaired renal function . After administering the drug in a 2-hour intravenous drip infusion of 2 g, 81% of the infused dose was excreted in the first 6 h urine of the patients with normal renal function . The mean serum half-life of Ceftezole was 0.64 h in patients with normal renal function and was prolonged to 10.7 h in patients with severely impaired renal function (creatinine clearance: 0-2.6 ml/min.) .

Result of Action

The primary molecular and cellular effect of Ceftezole’s action is the lysis of bacterial cells due to the weakening of the cell wall . This is a result of the drug’s inhibition of PBPs, which disrupts the cross-linkage of peptidoglycan chains necessary for maintaining the strength and rigidity of the bacterial cell wall .

Action Environment

The action, efficacy, and stability of Ceftezole can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be significantly affected by the patient’s renal function . More research is needed to fully understand how other environmental factors may influence the action of Ceftezole.

Analyse Biochimique

Biochemical Properties

Ceftezole exhibits potent α-glucosidase inhibitory activity . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . The interaction between Ceftezole and PBPs is crucial for its antimicrobial activity .

Cellular Effects

Ceftezole binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall . This inactivation interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . As a result, the bacterial cell wall weakens, leading to cell lysis .

Molecular Mechanism

The bactericidal activity of Ceftezole results from the inhibition of cell wall synthesis via its affinity for PBPs . It binds to these proteins and inactivates them, disrupting the process of cell wall assembly and leading to the weakening and eventual lysis of the bacterial cell .

Temporal Effects in Laboratory Settings

In in vitro α-glucosidase assays, Ceftezole was shown to be a reversible, non-competitive inhibitor of yeast α-glucosidase . Over time, it was observed that blood glucose levels decreased by 30% 20 min after Ceftezole treatment .

Dosage Effects in Animal Models

In an in vivo streptozotocin-induced mouse model, it was confirmed that blood glucose levels decreased by 30% 20 min after Ceftezole treatment (10 mg/kg/day) . This suggests that the effects of Ceftezole can vary with different dosages in animal models.

Metabolic Pathways

Like other cephalosporins, it is likely to be metabolized in the liver and excreted in the urine .

Transport and Distribution

Like other cephalosporins, it is likely to be distributed throughout the body, including the interstitial and intracellular fluids .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the inner membrane of the bacterial cell wall where it interacts with PBPs .

Méthodes De Préparation

La préparation du céftézole implique plusieurs voies de synthèse et conditions de réaction. Une méthode implique l'utilisation de l'acide tétrazole-1H acétique et du 2-mercapto-1,3,4-thiadiazole comme matières premières. Le processus comprend la catalyse de l'acide toluènesulfonique ou du dicyclohexylcarbodiimide pour générer du 1H-tétrazole-acét-1,3,4-thiadiazole-2-thioester (ester actif). Cet ester actif subit un processus d'ébullition en un seul pot avec l'acide 7-amino-céphalosporanique pour synthétiser l'acide céftézole sous l'action d'un catalyseur de transfert de phase de sel d'ammonium quaternaire. Le sel de sodium est ensuite régénéré, suivi d'une recristallisation et d'une purification pour obtenir du céftézole sodique de haute pureté .

Analyse Des Réactions Chimiques

Le céftézole subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent la solution de borax, la haute tension et la longueur d'onde de détection UV. Les principaux produits formés à partir de ces réactions comprennent le céftézole sodique et d'autres dérivés .

Applications de la recherche scientifique

Le céftézole a un large éventail d'applications de recherche scientifique. Il est utilisé comme inhibiteur de l'α-glucosidase avec une activité antidiabétique in vivo. Dans les dosages in vitro de l'α-glucosidase, le céftézole s'est avéré être un inhibiteur réversible et non compétitif de l'α-glucosidase de levure. Dans un modèle murin in vivo induit par la streptozotocine, le traitement par le céftézole a entraîné une diminution significative des niveaux de glucose sanguin. Ces résultats suggèrent que le céftézole pourrait être un composé antidiabétique cliniquement utile .

Mécanisme d'action

Le céftézole exerce ses effets en se liant et en inactivant les protéines de liaison à la pénicilline (PBP) situées sur la membrane interne de la paroi cellulaire bactérienne. Les PBP sont des enzymes impliquées dans les étapes terminales de l'assemblage de la paroi cellulaire bactérienne et dans le remodelage de la paroi cellulaire pendant la croissance et la division. L'inactivation des PBP interfère avec la liaison croisée des chaînes de peptidoglycane nécessaires à la résistance et à la rigidité de la paroi cellulaire bactérienne, ce qui entraîne un affaiblissement de la paroi cellulaire bactérienne et provoque la lyse cellulaire .

Comparaison Avec Des Composés Similaires

Le céftézole est une céphalosporine de première génération appartenant à la classe des composés antibactériens β-lactames. Des composés similaires incluent la céfazoline, la céfadroxil et la céphalexine. Le céftézole est unique en raison de ses groupes latéraux spécifiques, notamment le (1,3,4-thiadiazol-2-ylsulfanyl)méthyle et les groupes latéraux [2-(1H-tétrazol-1-yl)acétamido] situés respectivement aux positions 3 et 7 .

Propriétés

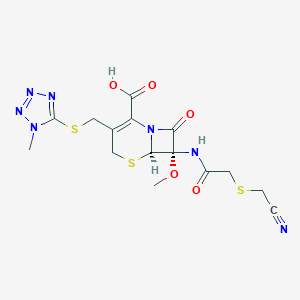

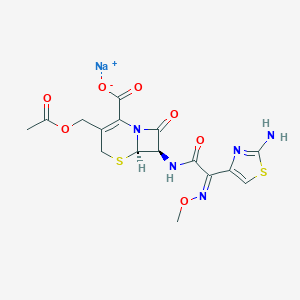

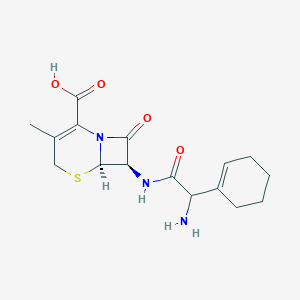

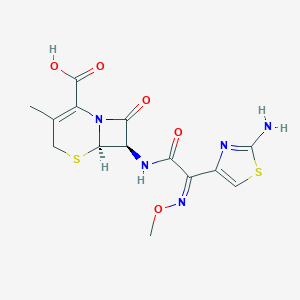

IUPAC Name |

(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMVCVMFETWNIU-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41136-22-5 (hydrochloride salt) | |

| Record name | Ceftezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022771 | |

| Record name | Ceftezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26973-24-0 | |

| Record name | Ceftezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26973-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z86SYP11W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ceftezole and what is its mechanism of action?

A1: Ceftezole is a β-lactam antibiotic belonging to the cephalosporin family. Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] Specifically, Ceftezole binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis. This binding disrupts the formation of the bacterial cell wall, ultimately leading to cell death. []

Q2: Which bacteria are typically susceptible to Ceftezole?

A2: Ceftezole demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria. It exhibits potent activity against Escherichia coli, Klebsiella spp. (comparable to Cefazolin and superior to Cephaloridine and Cephalothin), and Staphylococcus aureus. []

Q3: Are there any bacteria known to be intrinsically resistant to Ceftezole?

A3: Yes, Ceftezole shows limited efficacy against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris. []

Q4: How is Ceftezole administered, and what is its typical half-life?

A4: Ceftezole is primarily administered intravenously or intramuscularly. [] In healthy volunteers, following a single 500 mg intramuscular dose, it reaches peak serum concentration in approximately 30 minutes and is eliminated from the bloodstream within 6 hours. [] The serum half-life is around 56 minutes, approximately half that of Cefazolin. []

Q5: How is Ceftezole eliminated from the body?

A5: The primary route of Ceftezole elimination is through urinary excretion. In humans, approximately 87.5% of the administered dose is recovered in the urine within 24 hours, primarily in its unchanged form. [] Biliary excretion plays a minor role, with an excretion rate of around 4.4% observed in rats. []

Q6: Does renal impairment affect Ceftezole pharmacokinetics?

A6: Yes, impaired renal function can significantly impact Ceftezole elimination. Studies show a direct correlation between Ceftezole elimination rate and creatinine clearance. In patients with severely impaired renal function, the serum half-life can increase significantly, reaching up to 10.7 hours. []

Q7: Are there any known mechanisms of resistance to Ceftezole?

A8: In Bacteroides fragilis, resistance to Ceftezole can arise from decreased affinity for PBP 3, a crucial target for its antibacterial activity. [] Another mechanism involves the overproduction of β-lactamases, enzymes that can hydrolyze and inactivate Ceftezole. []

Q8: What are the common adverse effects associated with Ceftezole?

A9: Skin reactions, such as rashes, are among the commonly reported adverse effects. [] Other adverse reactions reported include gastrointestinal disturbances, such as diarrhea. [] More severe reactions like anaphylactic shock, though rare, have been reported. []

Q9: What is the chemical structure and molecular formula of Ceftezole?

A10: Ceftezole is chemically designated as (6R,7R)-8-oxo-7[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid. []

Q10: What is known about the stability of Ceftezole in various formulations?

A11: Ceftezole sodium, a commonly used form, exists in different crystalline forms (type I and type II) with varying stability. The type I crystal form demonstrates greater stability compared to the type II. []

Q11: Have any prodrugs of Ceftezole been developed to improve its bioavailability?

A13: Yes, researchers have synthesized and investigated prodrugs like Ceftezole butyrolactone ester (CFZ-BL) and Ceftezole ethoxycarbonyloxyethyl ester (CFZ-ET) to enhance oral bioavailability. [, ] These prodrugs, designed to be more lipophilic, demonstrated improved absorption and higher serum concentrations compared to Ceftezole itself in animal models.

Q12: What are the primary factors influencing the oral bioavailability of Ceftezole and its prodrugs?

A14: Lipophilicity plays a crucial role in the absorption and bioavailability of Ceftezole. The prodrugs, being more lipophilic, exhibit enhanced absorption from the gastrointestinal tract. [, ] Additionally, the rate of conversion of these prodrugs to active Ceftezole in the liver is another critical determinant of their overall bioavailability. [, ]

Q13: What types of infections are commonly treated with Ceftezole?

A15: Ceftezole has been clinically used to treat a range of bacterial infections, including respiratory tract infections (such as pneumonia and bronchitis), urinary tract infections, and skin infections. [, , , , ]

Q14: Have any alternative therapeutic applications for Ceftezole been explored?

A16: Interestingly, research suggests that Ceftezole might possess anti-diabetic properties. Studies have shown that it can act as an α-glucosidase inhibitor, potentially aiding in blood glucose regulation. [, ]

Q15: What are some future research directions regarding Ceftezole?

A17: Given its potential anti-diabetic properties, further investigations into the efficacy and safety of Ceftezole as an anti-diabetic agent are warranted. [, ] Additionally, research focusing on overcoming existing resistance mechanisms and developing novel formulations with improved pharmacokinetic profiles would be beneficial.

Q16: What are some important considerations regarding the clinical use of Ceftezole?

A18: Close monitoring for potential adverse effects, particularly allergic reactions, is crucial. Dosage adjustments are necessary for patients with renal impairment to prevent drug accumulation and potential toxicity. [] The emergence and spread of antibiotic resistance are significant concerns; therefore, promoting judicious Ceftezole use and implementing effective infection control measures are essential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)